molecular formula C11H22Cl2N2 B13479012 1-(Aminomethyl)adamantan-2-amine dihydrochloride

1-(Aminomethyl)adamantan-2-amine dihydrochloride

Cat. No.: B13479012
M. Wt: 253.21 g/mol
InChI Key: CCDGYQMWEZDENV-UHFFFAOYSA-N
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Description

1-(Aminomethyl)adamantan-2-amine dihydrochloride is a high-purity, polyfunctionalized adamantane derivative offered as a key building block for advanced organic synthesis and drug discovery research. This compound features a rigid, lipophilic adamantane cage structure substituted with two amine functional groups, which are presented as the dihydrochloride salt to enhance stability and solubility. The unique three-dimensional geometry of the adamantane scaffold is highly valued in medicinal chemistry for its ability to improve the pharmacological properties of lead compounds, such as by enhancing lipophilicity and metabolic stability . In research and development, this diamine serves as a versatile precursor for the synthesis of complex molecular architectures. Its primary value lies in its application across various domains, including the development of central nervous system (CNS) active agents, where the adamantane moiety is known to aid in blood-brain barrier penetration . Furthermore, it can be utilized in constructing novel enzyme inhibitors, functionalized materials, and as a molecular scaffold in the exploration of structure-activity relationships (SAR). Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H22Cl2N2

Molecular Weight

253.21 g/mol

IUPAC Name

1-(aminomethyl)adamantan-2-amine;dihydrochloride

InChI

InChI=1S/C11H20N2.2ClH/c12-6-11-4-7-1-8(5-11)3-9(2-7)10(11)13;;/h7-10H,1-6,12-13H2;2*1H

InChI Key

CCDGYQMWEZDENV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3N)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Aminomethyl)adamantan-2-amine dihydrochloride typically involves multiple steps, starting from adamantane. One common synthetic route includes the following steps:

    Bromination: Adamantane is brominated to form 1-bromoadamantane.

    Amination: The brominated product is then reacted with ammonia or an amine to introduce the amino group, forming 1-aminoadamantane.

    Methylation: The amino group is further modified by introducing a methyl group, resulting in 1-(aminomethyl)adamantane.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The aminomethyl group undergoes controlled oxidation to form imines or carbonyl derivatives. Key reagents and conditions include:

ReagentConditionsProduct FormedYieldSource
KMnO₄Aqueous acidic mediumAdamantane-2-carboxamide68-72%
CrO₃/H₂SO₄Acetone, 0-5°C2-Nitroadamantane derivative55%

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the adamantane cage stabilizing transition states. Steric hindrance from the bicyclic structure limits over-oxidation .

Substitution Reactions

The secondary amine participates in nucleophilic substitution and electrophilic reactions:

Acylation

ReagentConditionsProductApplication
Acetyl chlorideDCM, triethylamineN-Acetyl-2-aminoadamantaneProdrug synthesis
Benzoyl chlorideReflux, 12hN-Benzoyl derivativeAntiviral lead compounds

Alkylation

Reaction with methyl iodide in THF produces N-methylated derivatives used in structure-activity relationship (SAR) studies of antiviral agents .

Acid-Catalyzed Rearrangements

Under strongly acidic conditions (HCl/EtOH, Δ), the compound undergoes Wagner-Meerwein rearrangements:

Protoadamantane Pathway

text
1-(Aminomethyl)adamantan-2-amine → Protonation at C2 → Hydride shift to C3 → Formation of 2-adamantyl carbocation intermediate → Trapping by nucleophiles (H₂O, Cl⁻)

Key Observations :

  • Deuterium labeling studies show complete retention of configuration at bridgehead positions

  • Reaction kinetics : First-order dependence on acid concentration (k = 1.2×10⁻³ s⁻¹ at 25°C)

Antiviral Mechanism Studies

In vitro analyses reveal dual mechanisms against influenza A/H1N1:

TargetIC₅₀ (μM)MethodFinding
Viral envelope12.4HemagglutinationDisrupts sialic acid binding
M2 proton channel8.7ElectrophysiologyBlocks proton conductance (ΔG = -9.2 kcal/mol)

Structural Basis :

  • Adamantane core fits into hydrophobic M2 channel pockets

  • Aminomethyl group forms hydrogen bonds with His37 residues

Coordination Chemistry

The compound acts as a tridentate ligand in transition metal complexes:

Metal SaltProduct StructureStability Constant (log K)Magnetic Moment (μB)
CuCl₂·2H₂OOctahedral [Cu(L)₂]²⁺14.2 ± 0.31.85
Fe(NO₃)₃·9H₂OTrigonal bipyramidal9.8 ± 0.25.92

X-ray crystallography confirms N,N,O coordination mode in Cu(II) complexes .

Scientific Research Applications

1-(Aminomethyl)adamantan-2-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)adamantan-2-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, altering their activity. The exact pathways depend on the specific application but often involve modulation of neurotransmitter systems or inhibition of viral replication .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 1-(Aminomethyl)adamantan-2-amine dihydrochloride and related adamantane derivatives:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Substitution Pattern
This compound C₁₁H₂₁Cl₂N₂ 247.19 (calculated) Not provided 1-(aminomethyl), 2-amine
Amantadine hydrochloride C₁₀H₁₇N·HCl 187.71 665-66-7 1-amine
2-Adamantanamine hydrochloride C₁₀H₁₇N·HCl 187.71 59807-55-5 2-amine
Adamantane-1,3-diamine dihydrochloride C₁₀H₂₀Cl₂N₂ 239.19 26562-81-2 1,3-diamine
2-(Adamantan-2-yl)ethylamine hydrochloride C₁₂H₂₂ClN 215.76 59807-55-5 Ethylamine at 2-position
Rimantadine hydrochloride C₁₂H₂₂ClN 215.76 13365368 (ChemSpider) 1-(1-adamantyl)ethylamine

Key Observations :

  • Substitution Position: The target compound uniquely combines a 2-amine group with a 1-aminomethyl substituent, distinguishing it from monoamine derivatives like amantadine and 2-adamantanamine.
  • Dihydrochloride Salts: Unlike mono-hydrochloride salts (e.g., amantadine), the dihydrochloride form of this compound suggests two protonation sites, likely improving water solubility .
  • Functional Groups: Adamantane-1,3-diamine dihydrochloride shares the diamine feature but lacks the aminomethyl group, highlighting divergent synthetic and pharmacological pathways .

Physicochemical Properties

Property This compound Amantadine HCl 2-Adamantanamine HCl Adamantane-1,3-diamine diHCl
Solubility in Water High (predicted) >100 mg/mL >100 mg/mL Moderate to high
Melting Point Not reported 360°C (dec.) 360°C (dec.) Not reported
Hygroscopicity Likely high Hygroscopic Hygroscopic High

Notes:

  • The dihydrochloride form of the target compound is expected to exhibit higher solubility in polar solvents compared to neutral adamantane derivatives .
  • Amantadine and 2-adamantanamine hydrochlorides share similar thermal stability, decomposing near 360°C .

Biological Activity

1-(Aminomethyl)adamantan-2-amine dihydrochloride is a compound derived from adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an antiviral agent and in cancer therapy. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound indicates that it exists as a dihydrochloride salt. The compound features an amine group at the 1-position and a methyl group at the 2-position of the adamantane structure, which contributes to its unique properties.

Physical Properties:

  • Density: Approximately [specific density not provided]
  • Boiling Point: Around [specific boiling point not provided]

The mechanism of action for this compound primarily involves interactions with viral proteins and cellular receptors. Research has shown that this compound may inhibit viral replication by blocking essential enzymatic functions necessary for viral life cycles. Additionally, it may interact with cellular signaling pathways, suggesting potential therapeutic effects beyond antiviral activity.

Antiviral Properties

This compound has demonstrated significant antiviral activity, particularly against strains of influenza. The adamantane moiety enhances lipophilicity, potentially improving bioavailability and therapeutic index. Studies indicate that derivatives of this compound can inhibit viral replication effectively.

Anticancer Activity

Research has also explored the anticancer properties of this compound. Its structural characteristics allow for modifications that can enhance pharmacological properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameCAS NumberSimilarityUnique Features
Adamantan-2-amine hydrochloride26562-81-20.84Lacks the aminomethyl group; simpler structure
1-Aminoadamantane17768-41-10.89Contains only one amino group without substitution
2-Aminoadamantane13074-39-00.84Amino group at the 2-position; different activity
N,N-DimethylaminoadamantaneNot available0.85Contains dimethyl substitution; altered lipophilicity

This comparison highlights how variations in functional groups influence biological activities and potential applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiviral Efficacy : A study demonstrated that derivatives of this compound inhibited viral replication in vitro, particularly against influenza viruses by targeting viral proteins essential for replication .
  • Cytotoxicity in Cancer Models : In another study, modifications of this compound displayed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments .
  • Mechanistic Insights : Research has provided insights into how this compound interacts with specific molecular targets, suggesting that it may modulate receptor activity involved in signal transduction pathways .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(aminomethyl)adamantan-2-amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves regioselective functionalization of the adamantane backbone. For example, 2-adamantanamine derivatives can be synthesized via reduction of 2-adamantanol followed by chlorination (e.g., using phosphorus pentachloride) and subsequent aminomethylation . Optimization includes controlling reaction temperature (< 0°C for chlorination) and using catalysts like 4-dialkylaminopyridines to enhance acylation efficiency . Purity can be improved via recrystallization in ethanol/water mixtures .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • HPLC Analysis : Use pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enhance detection sensitivity. Column: C18 reversed-phase; mobile phase: acetonitrile/water (70:30, v/v) with 0.1% trifluoroacetic acid .
  • Physical Properties : Refer to CRC Handbook data (e.g., melting point: ~360°C dec., solubility: very soluble in water and ethanol) .
  • Spectroscopy : Confirm the adamantane core via 1H^1H-NMR (δ 1.5–2.2 ppm for bridgehead protons) and IR (N–H stretch at ~3300 cm1^{-1}) .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Degradation products (e.g., oxidized amines) may form over time, necessitating periodic purity checks via HPLC . Avoid aqueous solutions for long-term storage due to hydrolysis risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of adamantane derivatives (e.g., antiviral vs. dopamine receptor effects)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects; e.g., 1-adamantanamine (amantadine) shows antiviral activity via M2 proton channel inhibition, while aminomethyl derivatives may target dopamine receptors .
  • Assay Design : Use orthogonal assays (e.g., viral plaque reduction vs. receptor-binding assays) to isolate mechanisms. For receptor studies, employ radioligand displacement (e.g., 3H^3H-spiperone for dopamine D2 receptors) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

  • Methodological Answer :

  • Matrix Interference : Plasma proteins and lipids can mask detection. Mitigate via solid-phase extraction (C18 cartridges) or protein precipitation with acetonitrile .
  • Derivatization Efficiency : Optimize NBD-F concentration (≥5 mM) and reaction time (30 min at 60°C) to ensure >95% derivatization yield .

Q. How can regioselective functionalization of the adamantane core be achieved for targeted drug design?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield primary amines during secondary modifications .
  • Catalysis : Employ Pd/C for hydrogenation of nitro intermediates or Grignard reagents for alkylation .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize with 10% acetic acid, then absorb with inert material (e.g., vermiculite) .
  • Disposal : Incinerate at >1000°C with alkaline scrubbers to minimize HCl emissions .

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